7-fluoro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline
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Description
1,2,3-Triazoles are nitrogen-containing heterocycles with three nitrogen atoms in the ring. They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Quinazolines are a class of organic compounds, which consist of two fused six-membered simple aromatic rings, a benzene ring and a pyrimidine ring .
Synthesis Analysis
1,2,3-Triazoles can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes. This reaction has several limitations: formation of a mixture 1,4-disubstituted and 1,5-disubstituted-1,2,3-triazoles, long reaction time and high temperature .Molecular Structure Analysis
Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
1,2,3-Triazoles are generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperature .Physical and Chemical Properties Analysis
1,2,3-Triazoles have several convenient attributes such as immense chemical reliability, effective dipole moment (4.8–5.6 Debye), capability of hydrogen bonding and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets as well as highly stable to metabolic degradation .Mechanism of Action
Future Directions
The development of novel effective antiviral agents is urgently needed. 1,2,3-Triazoles have attracted a big interest in medicinal chemistry for their various biological activities and diverse properties . Future research could focus on the synthesis and study of their antimicrobial, antioxidant and antiviral potential of substituted 1,2,4-triazole analogues .
Properties
IUPAC Name |
7-fluoro-4-[3-(triazol-2-yl)azetidin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN6/c14-9-1-2-11-12(5-9)15-8-16-13(11)19-6-10(7-19)20-17-3-4-18-20/h1-5,8,10H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIUXSDMJUOWBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2C=CC(=C3)F)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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